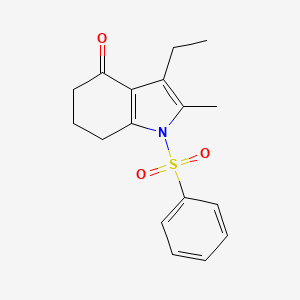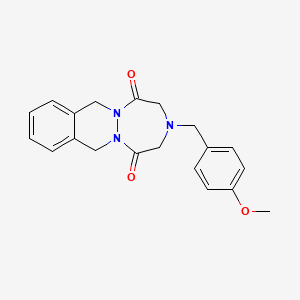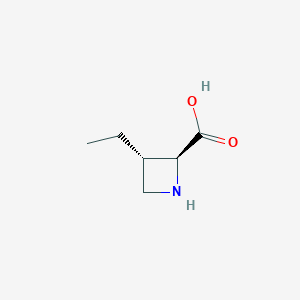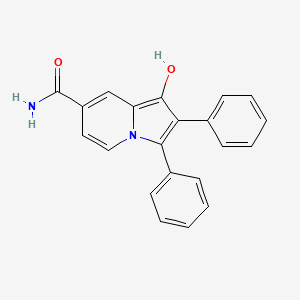![molecular formula C19H13BrN4OS B12922852 2-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino}-6-phenylpyrimidin-4(1H)-one CAS No. 88067-22-5](/img/structure/B12922852.png)
2-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino}-6-phenylpyrimidin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-(4-Bromophenyl)thiazol-2-yl)amino)-6-phenylpyrimidin-4(1H)-one is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a bromophenyl group, a thiazole ring, and a pyrimidinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(4-Bromophenyl)thiazol-2-yl)amino)-6-phenylpyrimidin-4(1H)-one typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to first synthesize 4-(4-bromophenyl)thiazol-2-amine, which is then reacted with appropriate reagents to form the final compound. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as zinc oxide nanoparticles .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-((4-(4-Bromophenyl)thiazol-2-yl)amino)-6-phenylpyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学的研究の応用
2-((4-(4-Bromophenyl)thiazol-2-yl)amino)-6-phenylpyrimidin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-((4-(4-Bromophenyl)thiazol-2-yl)amino)-6-phenylpyrimidin-4(1H)-one involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is believed to inhibit key enzymes involved in cell proliferation and survival. It may also interfere with signaling pathways that regulate apoptosis and cell cycle progression .
類似化合物との比較
Similar Compounds
2-(4-Aminophenyl)benzothiazole: Known for its antimicrobial properties.
2-(4-Arylsubstituted-1H-1,2,3-triazol-1-yl)-N-{4-[2-(thiazol-2-yl)benzo[d]thiazol-6-yl]phenyl}acetamide: Exhibits significant anticancer activity.
Uniqueness
What sets 2-((4-(4-Bromophenyl)thiazol-2-yl)amino)-6-phenylpyrimidin-4(1H)-one apart is its unique combination of structural features, which confer a distinct set of chemical reactivities and biological activities
特性
CAS番号 |
88067-22-5 |
|---|---|
分子式 |
C19H13BrN4OS |
分子量 |
425.3 g/mol |
IUPAC名 |
2-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino]-4-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C19H13BrN4OS/c20-14-8-6-13(7-9-14)16-11-26-19(22-16)24-18-21-15(10-17(25)23-18)12-4-2-1-3-5-12/h1-11H,(H2,21,22,23,24,25) |
InChIキー |
KPGZHWYBBDWJIG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)NC3=NC(=CS3)C4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(Ethylcarbamoyl)amino]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B12922787.png)







![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-histidine](/img/structure/B12922815.png)

![2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}benzoic acid](/img/structure/B12922827.png)
![(6-Thioxocyclohexa-1,3-dien-1-yl)methyl benzo[d]oxazole-3(2H)-carboxylate](/img/structure/B12922835.png)
